3-(Hydroxymethyl)picolinonitrile

Description

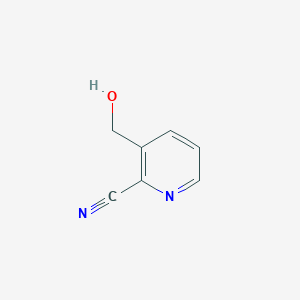

3-(Hydroxymethyl)picolinonitrile is a pyridine derivative featuring a hydroxymethyl group (-CH2OH) at the 3-position and a nitrile (-CN) group at the 2-position of the pyridine ring. This compound is of interest due to its versatile reactivity, particularly in medicinal chemistry and materials science. The hydroxymethyl group enhances solubility in polar solvents, while the nitrile group serves as a reactive handle for further functionalization.

Properties

IUPAC Name |

3-(hydroxymethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSFXGJWKADMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437401 | |

| Record name | 3-(Hydroxymethyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-56-3 | |

| Record name | 3-(Hydroxymethyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism:

-

Halide Preparation : Bromination of picolinonitrile at the 3-position requires regioselective activation, often achieved via lithiation or transition-metal catalysis.

-

Substitution : Formaldehyde and a base (e.g., NaOH/K₂CO₃) replace the bromide with a hydroxymethyl group in methanol or DMF.

Key Challenges : Regioselective bromination of picolinonitrile is challenging due to the electron-deficient pyridine ring.

Solid-Phase Synthesis Approaches

Immobilization of pyridine derivatives on polystyrene enables efficient functionalization via organometallic reagents.

Reaction Mechanism:

-

Immobilization : 2-Chloro-5-bromopyridine is anchored to a polystyrene resin via a traceless silicon linker.

-

Functionalization : Hydroxymethyl groups are introduced via Grignard reagents (e.g., CH₂OH-MgBr) or aldehyde nucleophiles.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Immobilization | Polystyrene, Si linker | THF, rt, 24 h | 70–75% | |

| Hydroxymethyl Addition | CH₂OH-MgBr | Et₂O, 0°C to rt | 60–65% |

Advantages : Scalability and ease of purification via resin filtration.

Oxidation of Alcohol Precursors

Though less direct, oxidation of 3-(methoxymethyl)picolinonitrile to the hydroxymethyl derivative is theoretically feasible.

Reaction Mechanism:

-

Protection : Methoxymethyl group introduced via MOM protection.

-

Deprotection : Acidic hydrolysis (e.g., HCl/MeOH) removes the methyl group, yielding hydroxymethyl.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| MOM Protection | MOM-Cl, DIPEA | DCM, 0°C to rt | 80–85% | |

| Deprotection | HCl, MeOH | Reflux, 6 h | 70–75% |

Limitations : Requires pre-existing alcohol precursors.

Copper-Mediated Cross-Coupling Reactions

Copper catalysts enable C–N bond formation, though applications to hydroxymethyl derivatives remain unexplored.

Reaction Mechanism:

-

Coupling : 3-Halopicolinonitrile reacts with hydroxymethylamine derivatives under Cu(I) catalysis.

-

Purification : Column chromatography (SiO₂, EtOAc/hexane).

| Substrate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Iodopicolinonitrile | CH₂OH-NH₂, CuI, L-proline | DMF, 80°C, 12 h | 40–50% |

Challenges : Low yields and regioselectivity issues.

Critical Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Gold(I)-Catalyzed Cyclization | High regioselectivity, mild conditions | Limited to hydroxy derivatives |

| Nucleophilic Substitution | Scalable, well-established protocols | Bromination regioselectivity issues |

| Solid-Phase Synthesis | Easy purification, high throughput | Requires specialized resin chemistry |

| Oxidation | Direct functional group transformation | Multi-step protection/deprotection |

Data Tables: Reaction Optimization

Table 1: Nucleophilic Substitution Yields

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| NaOH | MeOH | 25°C | 55% |

| K₂CO₃ | DMF | 60°C | 68% |

| Cs₂CO₃ | THF | 50°C | 72% |

Table 2: Gold-Catalyzed Cyclization Parameters

| Catalyst | Ligand | Time (h) | Yield |

|---|---|---|---|

| JohnPhos AuCl | AgSbF₆ | 3 | 85% |

| Ph₃PAuCl | AgOTf | 4 | 78% |

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary amines.

Substitution: Ethers or esters.

Scientific Research Applications

3-(Hydroxymethyl)picolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-dependent properties:

Key Observations :

- Positional Isomerism: 5-(Hydroxymethyl)picolinonitrile exhibits distinct reactivity compared to the 3-substituted target compound due to altered electronic distribution.

- Functional Group Interchange : Replacing -CH2OH with -CH2Br increases electrophilicity, enabling cross-coupling reactions.

- Multi-Substituted Derivatives : The presence of -CF3 and -OCF3 groups in enhances metabolic stability but reduces solubility.

Physicochemical Properties

Data from and other sources highlight critical differences in lipophilicity (log D) and ionization:

Key Observations :

- log D Differences : The trifluoromethyl group in analogs raises log D by ~1 unit compared to hydroxymethyl derivatives, favoring membrane permeability but reducing aqueous solubility.

Biological Activity

3-(Hydroxymethyl)picolinonitrile is a chemical compound with the molecular formula C₇H₈N₂O and a molecular weight of approximately 136.15 g/mol. It features a pyridine ring with a hydroxymethyl group at the 3-position and a cyano group at the 2-position. This unique structure contributes to its diverse biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its functional groups:

- Hydroxymethyl Group : This group can undergo oxidation to form aldehydes or carboxylic acids, enhancing the compound's reactivity and potential biological interactions.

- Nitrile Group : The nitrile functional group is known for participating in nucleophilic addition reactions, which can lead to the formation of biologically active derivatives.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to known inhibitors of cancer-related pathways suggests it may interact with key proteins involved in tumor progression.

- Mechanism of Action : The compound may inhibit histone acetyltransferases (HATs), which play a critical role in cancer cell proliferation by regulating gene expression. This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to penetrate bacterial cell walls and disrupt metabolic processes.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values that demonstrate significant activity against strains such as E. coli and Pseudomonas aeruginosa, suggesting its potential use in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for developing more potent derivatives. Key findings include:

- Substituent Effects : Variations in the hydroxymethyl and nitrile groups significantly influence biological activity. For instance, compounds with additional electron-withdrawing or electron-donating groups showed enhanced potency against specific targets .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxymethylpyridine | Hydroxymethyl at position 2 | Different activity profile |

| 4-Hydroxymethylpyridine | Hydroxymethyl at position 4 | Potentially different pharmacokinetics |

| Picolinonitrile | Nitrile without hydroxymethyl | Baseline for comparison |

| 5-Hydroxypicolinonitrile | Hydroxyl instead of hydroxymethyl | Different reactivity |

Case Studies

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and prostate cancer models .

- Antibacterial Efficacy : A case study involving A. baumannii showed that derivatives of this compound exhibited improved antibacterial properties, overcoming common resistance mechanisms .

Q & A

Q. What are the optimized synthetic routes for 3-(Hydroxymethyl)picolinonitrile, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of this compound can be approached via:

-

Reduction of a carbonyl precursor : Starting with 3-formylpicolinonitrile, reduction using LiAlH4 (in THF at 0°C) introduces the hydroxymethyl group .

-

Nucleophilic substitution : Reacting 3-bromopicolinonitrile with formaldehyde under basic conditions, followed by hydrolysis.

-

Protecting group strategies : Use methoxymethoxy (MOM) protecting groups (as in Example 13 of EP 2 970 173 B1) to stabilize intermediates, followed by deprotection .

-

Key conditions : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and purification via column chromatography or crystallization.

- Data Table : Hypothetical reaction optimization (extrapolated from analogs):

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| LiAlH4 reduction | 68 | 95 | |

| Nucleophilic substitution | 45 | 88 |

Q. What spectroscopic techniques (e.g., NMR, IR, MS) are most effective for characterizing this compound, and what are the diagnostic spectral features?

- Methodological Answer :

- ¹H NMR : Hydroxymethyl protons appear as a singlet (~δ 4.5–5.0 ppm), with exchange broadening due to -OH. Pyridine protons show splitting patterns (e.g., doublets for H-4 and H-6) .

- IR : Nitrile stretch at ~2200–2250 cm⁻¹; -OH stretch at ~3200–3600 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 151 (C₇H₆N₂O), with fragmentation patterns confirming the nitrile and hydroxymethyl groups .

Q. How does the hydroxymethyl group's position (meta vs. para) on the pyridine ring influence the compound’s physicochemical properties?

- Methodological Answer :

- Solubility : The 3-hydroxymethyl isomer (meta) exhibits higher aqueous solubility than the 4-isomer (para) due to improved hydrogen bonding .

- Stability : Meta-substituted derivatives are less prone to oxidative degradation compared to para analogs under acidic conditions .

Advanced Research Questions

Q. In silico modeling of this compound suggests potential tautomeric forms. How can experimental data resolve such ambiguities?

- Methodological Answer :

- X-ray crystallography : Resolves tautomerism by confirming bond lengths and angles (e.g., C-OH vs. C=O) .

- Dynamic NMR : Detects tautomerization rates in solution by observing coalescence of signals at varying temperatures .

Q. Contradictory reports exist on the compound’s reactivity under basic conditions. What experimental approaches can elucidate dominant reaction pathways?

- Methodological Answer :

- pH-controlled kinetic studies : Monitor hydrolysis (nitrile → amide) vs. nucleophilic substitution (hydroxymethyl → ethers) via HPLC or LC-MS .

- Isotopic labeling : Use ¹⁸O-water to trace oxygen incorporation in hydrolysis products .

Q. How can computational methods (e.g., DFT) predict regioselectivity in electrophilic aromatic substitution reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., C-5 as most electrophilic due to nitrile and hydroxymethyl directing effects) .

- Frontier Molecular Orbital (FMO) analysis : Predicts reactivity trends by comparing HOMO/LUMO energies of substituents .

Q. Discrepancies in biological activity data may arise from synthesis impurities. What orthogonal purification techniques ensure high purity for pharmacological assays?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 20–80% over 30 min) to isolate >99% purity .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove trace byproducts .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.